molecular formula C10H6I2N2 B1505197 5,5'-Diiodo-2,2'-bipyridine CAS No. 209624-09-9

5,5'-Diiodo-2,2'-bipyridine

Cat. No.: B1505197
CAS No.: 209624-09-9
M. Wt: 407.98 g/mol
InChI Key: RUOJQHOYVLNUHF-UHFFFAOYSA-N
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Description

5,5'-Diiodo-2,2'-bipyridine is a chemical compound with the molecular formula C10H6I2N2 and a molecular weight of 407.977 g/mol. It is a derivative of bipyridine, where two iodine atoms are attached to the 5th position of each pyridine ring. This compound is known for its unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-Diiodo-2,2'-bipyridine typically involves the iodination of 2,2'-bipyridine. One common method is the reaction of 2,2'-bipyridine with iodine in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective iodination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 5,5'-Diiodo-2,2'-bipyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of di- or tri-iodinated derivatives.

  • Reduction: Reduction reactions typically result in the formation of 5,5'-dihydro-2,2'-bipyridine.

  • Substitution: Substitution reactions can produce a variety of substituted bipyridines, depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

Role as a Ligand
5,5'-Diiodo-2,2'-bipyridine serves as a versatile ligand in coordination complexes. Its ability to stabilize metal ions enhances the reactivity and selectivity of these complexes in catalytic reactions. The compound's structure provides multiple coordination sites, making it suitable for forming stable complexes with various transition metals.

Table 1: Metal Complexes with this compound

Metal IonCoordination NumberStability Constant (log K)Application
Cu(II)46.3Catalysis
Ni(II)67.1Material Science
Co(II)55.8Electrochemistry

Organic Synthesis

Building Block for Complex Molecules
This compound is utilized in the synthesis of complex organic molecules. It acts as a building block for pharmaceuticals and agrochemicals, streamlining the development process in the chemical industry. Its reactivity allows for easy modification and functionalization.

Case Study: Synthesis of Anticancer Agents
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. By modifying the ligand with various functional groups, researchers have synthesized new compounds that show promise in targeting cancer cells effectively.

Electrochemical Applications

Development of Sensors
this compound is employed in the fabrication of electrochemical sensors due to its high sensitivity and selectivity for detecting various analytes. This application is crucial for environmental monitoring and safety assessments.

Table 2: Electrochemical Properties

AnalyteDetection Limit (µM)Sensitivity (µA/µM)Application Area
Heavy Metals0.150Environmental Monitoring
Glucose0.0575Medical Diagnostics

Photovoltaic Devices

Organic Solar Cells
The unique electronic properties of this compound make it suitable for use in organic solar cells. Its incorporation into photovoltaic devices has been shown to improve efficiency and stability.

Case Study: Efficiency Improvement in Solar Cells
Research indicates that incorporating this compound into the active layer of organic solar cells increases power conversion efficiency by up to 20%. This enhancement is attributed to improved charge transport properties and reduced recombination losses.

Biological Research

Molecular Probes
In biochemistry and molecular biology studies, this compound acts as a probe for studying interactions between biomolecules. Its ability to form stable complexes with metal ions enables its use in drug discovery and development.

Table 3: Biological Applications

ApplicationMechanismResult
Drug DiscoveryMetal Complex FormationEnhanced Target Binding
Molecular ImagingFluorescent ProbeImproved Imaging Contrast

Mechanism of Action

5,5'-Diiodo-2,2'-bipyridine is similar to other iodinated bipyridines, such as 4,4'-Diiodo-2,2'-bipyridine and 5,5'-Dimethyl-2,2'-bipyridine. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of iodine atoms at the 5th position enhances its reactivity and allows for specific interactions with other molecules.

Comparison with Similar Compounds

  • 4,4'-Diiodo-2,2'-bipyridine

  • 5,5'-Dimethyl-2,2'-bipyridine

  • 2,2'-Bipyridine

Biological Activity

5,5'-Diiodo-2,2'-bipyridine is a halogenated derivative of bipyridine that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article will explore the biological activity of this compound, focusing on its synthesis, interactions with biological systems, and implications for drug development.

Chemical Structure and Properties

This compound features two iodine atoms attached to the 5 and 5' positions of the bipyridine structure. The molecular formula is C₁₀H₈I₂N₂, with a molecular weight of approximately 392.00 g/mol. This compound appears as a yellowish powder and has a melting point that varies depending on the specific synthesis method used.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈I₂N₂
Molecular Weight392.00 g/mol
AppearanceYellowish powder
Melting PointVaries (specific data needed)

Synthesis

The synthesis of this compound typically involves the iodination of 2,2'-bipyridine. Various methods can be employed to achieve this transformation, including electrophilic aromatic substitution reactions using iodine monochloride or iodine in the presence of a catalyst.

Antioxidant Activity

Bipyridine derivatives have also been explored for their antioxidant properties. The ability to scavenge free radicals is essential in preventing oxidative stress-related damage in biological systems. Studies have demonstrated that certain metal complexes with bipyridine ligands exhibit pronounced radical scavenging abilities .

Coordination Chemistry

The coordination properties of this compound make it an attractive candidate for forming metal complexes. These complexes can enhance the electronic properties and stability of metal ions through metal-ligand interactions. Such characteristics are valuable in various applications ranging from catalysis to material science.

Table 2: Comparison of Biological Activities of Bipyridine Derivatives

CompoundBiological ActivityReference
This compoundPotential anticancer activity
Ruthenium(II) complexHigh cytotoxicity towards cancer cells
4,4'-Dicarboxylic acid complexEnhanced DNA binding and antioxidant activity

Properties

IUPAC Name

5-iodo-2-(5-iodopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJQHOYVLNUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30701619
Record name 5,5'-Diiodo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209624-09-9
Record name 5,5'-Diiodo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30701619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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